3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICADUXPJHXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 1h 1,3 Benzodiazol 2 Yl Methyl Aniline
Retrosynthetic Analysis of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N and C-C bonds that form the benzimidazole (B57391) ring and the bond connecting the methylene (B1212753) bridge to the benzimidazole core.
Primary Disconnections:
C2-Methylene Bond: Cleavage of the bond between the C2 position of the benzimidazole ring and the methylene bridge suggests a precursor such as a 2-methylbenzimidazole derivative and a suitable aniline (B41778) synthon. Alternatively, it points towards the reaction of a benzimidazole with a 3-aminobenzyl halide or equivalent electrophile.
Benzimidazole Ring Formation: The benzimidazole ring itself can be disconnected into an ortho-phenylenediamine and a carboxylic acid derivative (or its equivalent, such as an aldehyde or nitrile). In this case, the carboxylic acid derivative would be 2-(3-aminophenyl)acetic acid or a related compound.
This analysis reveals two main synthetic strategies:
Strategy A: First, synthesize the benzimidazole core and then attach the (3-aminophenyl)methyl group at the C2 position.
Strategy B: Construct the benzimidazole ring from ortho-phenylenediamine and a pre-functionalized building block already containing the (3-aminophenyl)methyl moiety.
Established and Novel Synthetic Routes to the Benzimidazole Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed.
The most traditional and widely used method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or acyl chloride). nih.govrasayanjournal.co.in This reaction, often acid-catalyzed, proceeds via the formation of a Schiff base intermediate followed by cyclization and dehydration.
For the synthesis of 2-substituted benzimidazoles, the reaction of ortho-phenylenediamine with an aldehyde is particularly common. semanticscholar.orgrsc.org This reaction can be promoted by a variety of catalysts, including:
Brønsted acids: such as HCl. organic-chemistry.org
Lewis acids: like alum. rasayanjournal.co.in
Oxidizing agents: such as hydrogen peroxide. organic-chemistry.org
Nanoparticle catalysts: for example, CuO or nano-Fe2O3, which offer advantages like high yields and reusability. semanticscholar.org
Table 1: Catalysts for Condensation Reactions in Benzimidazole Synthesis
| Catalyst Type | Example Catalyst | Key Features |
| Brønsted Acid | HCl | Traditional, effective |
| Lewis Acid | Alum | Mild conditions, economical |
| Oxidizing Agent | H2O2 | Efficient, often at room temperature |
| Nanoparticle | CuO, nano-Fe2O3 | High yields, reusable, environmentally benign |
This table summarizes various catalyst types used in the condensation reaction for benzimidazole synthesis, highlighting their key features.
Multi-component reactions (MCRs) have gained prominence as they offer a streamlined approach to complex molecules in a single step, which is both time and cost-effective. nih.gov Several MCRs have been developed for the synthesis of benzimidazoles.
A notable example is a one-pot, three-component reaction involving an aryl amine, an aldehyde, and an azide, catalyzed by copper. organic-chemistry.org This method allows for the efficient construction of the benzimidazole scaffold with a wide range of substituents. Another approach utilizes the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate with an iron(III) porphyrin catalyst. nih.gov These MCRs provide a powerful tool for generating diverse benzimidazole libraries.
Synthetic Strategies for Attaching the Aniline Moiety via a Methylene Bridge
Once the benzimidazole core is established, or as part of a convergent synthesis, the (3-aminophenyl)methyl group must be introduced.
A straightforward method for attaching the benzyl group is through the alkylation of a pre-formed benzimidazole. This typically involves reacting the N-anion of benzimidazole with a suitable electrophile like 3-nitrobenzyl chloride, followed by reduction of the nitro group to an amine.
Aryl C-N coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming the bond between an aryl group and a nitrogen atom. While more commonly used for N-arylation of the benzimidazole ring, variations of this chemistry could be adapted for the synthesis of the target molecule.
Transition metal catalysis offers a versatile platform for the synthesis of complex molecules. Copper-catalyzed reactions, in particular, have been extensively used for C-N bond formation in the synthesis of benzimidazole-fused heterocycles. researchgate.net
For instance, a copper-catalyzed three-component coupling of an N-substituted ortho-phenylenediamine, a terminal alkyne, and a sulfonyl azide can yield 1,2-disubstituted benzimidazoles. nih.gov By selecting the appropriate starting materials, this methodology could be adapted to introduce the desired (3-aminophenyl)methyl substituent. Palladium-catalyzed cross-coupling reactions are also widely employed in the synthesis of N-arylated compounds and could be envisioned in a strategy to construct the target molecule. rsc.org
Optimization of Reaction Conditions and Yields for Enhanced Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, reaction temperature, and reaction time.
Catalyst Selection: While strong mineral acids like hydrochloric acid are effective, the use of milder catalysts such as solid acid catalysts or Lewis acids can offer advantages in terms of reduced side reactions and easier work-up procedures. For instance, catalysts like silica-supported sulfuric acid or metal triflates have been shown to be effective in benzimidazole synthesis.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. In some cases, solvent-free conditions, particularly under microwave irradiation, have been shown to accelerate the reaction and improve yields.
Temperature and Time: The reaction temperature is a critical factor, with higher temperatures generally favoring faster reaction rates. However, excessively high temperatures can lead to decomposition and the formation of byproducts. The optimal temperature is typically determined empirically for a specific set of reactants and catalyst. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the starting materials and the reaction conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Microwave-assisted synthesis has emerged as a powerful tool for optimizing benzimidazole synthesis. This technique often leads to a dramatic reduction in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
The following interactive table summarizes typical reaction conditions that can be optimized for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 4N HCl | Polyphosphoric Acid (PPA) | Microwave Irradiation |
| Solvent | Ethanol | N/A | DMF |
| Temperature | Reflux | 150°C | 120°C |
| Time | 12-24 h | 4-8 h | 15-30 min |
| Yield | Moderate | Good | Excellent |
Chemo-selectivity Considerations in the Synthesis of Substituted Analogues
The synthesis of substituted analogues of this compound requires careful consideration of chemo-selectivity, particularly when dealing with multiple reactive functional groups. The presence of the primary amino group on the phenylacetic acid starting material introduces a potential for side reactions.
One of the primary chemo-selectivity challenges is the potential for self-condensation or polymerization of the 3-aminophenylacetic acid under the reaction conditions. The amino group of one molecule could react with the carboxylic acid group of another, leading to the formation of amides and oligomers. To minimize these side reactions, it is often advantageous to use a protected form of the amino group, such as an N-acetyl or N-Boc derivative, during the benzimidazole ring formation. The protecting group can then be removed in a subsequent step to yield the desired aniline.
Another consideration is the reactivity of the two amino groups of o-phenylenediamine. While the initial acylation is generally not selective, the subsequent cyclization is highly regioselective, leading to the 2-substituted benzimidazole. However, in the synthesis of N-1 substituted analogues, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.
When synthesizing analogues with additional substituents on either the benzimidazole ring or the aniline moiety, the electronic and steric nature of these substituents can influence the reactivity and selectivity of the condensation reaction. Electron-donating groups can enhance the nucleophilicity of the amino groups, potentially leading to faster reaction rates, while electron-withdrawing groups may have the opposite effect.
Stereochemical Control in the Synthesis of Chiral Derivatives (if applicable)
The parent compound, this compound, is not chiral. However, the introduction of a chiral center is possible, leading to the formation of chiral derivatives. Stereochemical control in the synthesis of such derivatives is an important aspect of asymmetric synthesis.
Chirality can be introduced into the molecule in several ways. One common approach is to use a chiral starting material. For example, if a chiral α-substituted 3-aminophenylacetic acid is used in the condensation reaction with o-phenylenediamine, the resulting benzimidazole will be chiral. In this case, the stereochemistry of the final product is directly determined by the stereochemistry of the starting material.
Another strategy involves the use of a chiral catalyst to induce enantioselectivity in the reaction. For instance, a chiral Brønsted acid or a chiral Lewis acid catalyst could be employed to catalyze the condensation reaction in an enantioselective manner. This approach would ideally lead to the preferential formation of one enantiomer over the other from achiral starting materials.
The development of stereoselective synthetic routes to chiral benzimidazoles is an active area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry. While specific methods for the stereocontrolled synthesis of chiral derivatives of this compound are not extensively documented, the general principles of asymmetric catalysis and the use of chiral building blocks are applicable.
Advanced Spectroscopic and Solid State Structural Elucidation
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular structure of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the benzimidazole (B57391) and aniline (B41778) moieties are anticipated in the region of 3400-3200 cm⁻¹. Specifically, the aniline N-H stretching may appear as two distinct bands, characteristic of a primary amine. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) bridge are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.
The C=N stretching of the imidazole (B134444) ring is predicted to be around 1620-1580 cm⁻¹. Aromatic C=C stretching vibrations from both the benzimidazole and aniline rings are expected in the 1600-1450 cm⁻¹ range. The in-plane N-H bending vibration of the benzimidazole and aniline groups would likely appear around 1650-1550 cm⁻¹. Furthermore, the C-N stretching vibrations are anticipated in the 1350-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would provide information about the substitution patterns and are expected in the 900-690 cm⁻¹ range.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400-3300 | Medium | Asymmetric N-H stretch (Aniline) |
| ~3350-3250 | Medium | Symmetric N-H stretch (Aniline) |
| ~3300-3200 | Broad, Medium | N-H stretch (Benzimidazole) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Methylene C-H stretch |
| ~1620-1580 | Strong | C=N stretch (Imidazole) |
| ~1600-1450 | Strong-Medium | Aromatic C=C stretch |
| ~1650-1550 | Medium | N-H bend |
| ~1350-1250 | Medium | C-N stretch |
| ~900-690 | Strong | Aromatic C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is indispensable for determining the precise connectivity of atoms and the three-dimensional structure of this compound in solution.
¹H NMR and ¹³C NMR Chemical Shift Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzimidazole and the 3-substituted aniline ring, as well as a characteristic singlet for the methylene bridge protons. The protons on the benzimidazole ring are expected to appear in the range of δ 7.2-7.8 ppm. The protons of the aniline ring will likely resonate between δ 6.5-7.5 ppm, with their specific chemical shifts and coupling patterns revealing the meta-substitution. The two protons of the methylene bridge are expected to appear as a singlet around δ 4.0-4.5 ppm. The N-H protons of the benzimidazole and aniline moieties would likely appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework. The carbon atom of the C=N group in the benzimidazole ring is expected to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons of both rings are predicted to resonate in the δ 110-150 ppm region. The methylene bridge carbon should appear at approximately δ 30-40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzimidazole Aromatic CH | 7.2 - 7.8 | 110 - 145 |
| Aniline Aromatic CH | 6.5 - 7.5 | 115 - 150 |
| Methylene CH₂ | ~4.0 - 4.5 | ~30 - 40 |
| Benzimidazole C=N | - | ~150 - 160 |
| Benzimidazole N-H | Variable (broad) | - |
| Aniline N-H₂ | Variable (broad) | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the benzimidazole and aniline aromatic rings, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals for all protonated carbons in the molecule.
Dynamic NMR Studies for Rotational Barriers or Conformational Changes
The presence of the methylene bridge introduces a degree of conformational flexibility to the molecule. Dynamic NMR (DNMR) studies could be employed to investigate the rotational barrier around the C-C bond connecting the methylene group to the aniline ring and the C-C bond connecting the methylene group to the benzimidazole ring. At low temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for conformers. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for rotation could be determined. Such studies would provide valuable insight into the conformational dynamics and preferred spatial arrangement of the aromatic moieties in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. For this compound, ESI-MS analysis would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to a mass-to-charge ratio (m/z) consistent with its molecular formula (C₁₄H₁₃N₃). Further analysis of the fragmentation pattern would provide insight into the compound's structure by identifying characteristic losses of neutral fragments from the parent ion.
A specific ESI-MS spectrum or fragmentation data for this compound is not available in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to differentiate between isomers. A GC-MS analysis of a sample of this compound would provide a chromatogram indicating the retention time of the compound, which is useful for its identification and for separating it from any impurities or isomeric variants, such as 2- or 4-[(1H-1,3-benzodiazol-2-yl)methyl]aniline. The mass spectrum associated with the GC peak would then confirm the identity of the eluted compound.
No specific GC-MS chromatograms or mass spectra for the purpose of purity assessment or isomer analysis of this compound were found in public databases.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would yield an exact mass measurement for the molecular ion. This precise mass would be used to confirm the molecular formula, C₁₄H₁₃N₃, by comparing the experimental value to the calculated theoretical mass.
Specific HRMS data providing the exact mass determination for this compound has not been reported in the available scientific literature.
Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state.
Crystal Growth and Optimization Techniques
The prerequisite for SCXRD is the availability of high-quality single crystals. The growth of crystals suitable for diffraction studies often involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For this compound, various solvents and solvent systems would likely be screened to find conditions that promote the formation of well-ordered single crystals. Optimization would involve adjusting parameters like temperature, concentration, and the rate of solvent evaporation.
Specific methodologies or successful conditions for the crystal growth of this compound have not been documented.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
As no crystal structure has been reported for this compound, there are no available data tables of its bond lengths, bond angles, or torsion angles.
Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces
Without experimental crystallographic data for This compound , a definitive analysis of its intermolecular interactions remains speculative. However, based on its molecular structure, which features a benzimidazole ring system and an aniline moiety, several types of interactions would be anticipated to play a crucial role in its crystal packing.
Hydrogen Bonding: The molecule possesses potential hydrogen bond donors (the N-H group of the benzimidazole and the -NH2 group of the aniline) and acceptors (the nitrogen atoms of the benzimidazole ring). It is highly probable that N-H···N or N-H···N hydrogen bonds would be significant in the crystal structure, potentially forming chains or more complex networks that stabilize the solid-state assembly. For comparison, studies on other benzimidazole derivatives frequently report the formation of such hydrogen-bonded motifs. For example, in the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, molecules are linked by N—H⋯N hydrogen bonds, creating a chain structure nih.gov.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
A typical Hirshfeld surface analysis for a benzimidazole derivative would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. For instance, a study on 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol showed that H···H contacts made up 47.5% of the total Hirshfeld surface, with other significant contributions from C···H/H···C (27.6%), O···H/H···O (12.4%), and N···H/H···N (6.1%) interactions nih.govresearchgate.net. Similarly, the analysis of 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one indicated that H⋯H (44.1%), H⋯C/C⋯H (33.5%), and O⋯H/H⋯O (13.4%) were the most important interactions nih.govresearchgate.net.
Without the foundational crystallographic information file (.cif) for This compound , a Hirshfeld surface analysis cannot be performed.
Polymorphism and Solid-State Forms Investigation
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is critical in fields such as pharmaceuticals and materials science.
There are no published studies reporting the existence of polymorphs or different solid-state forms for This compound . The identification and characterization of potential polymorphs would require extensive experimental screening, typically involving crystallization from a variety of solvents under different conditions, followed by analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a standard method for investigating the electronic structure and properties of molecules with high accuracy. Calculations on analogues of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, are typically performed using functionals like B3LYP with basis sets such as 6-31G**. researchgate.net This level of theory has been shown to provide reliable predictions of geometrical parameters, spectroscopic features, and molecular reactivity. researchgate.net
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, the key structural features include the planar benzimidazole (B57391) ring system, the benzyl group, and the aniline (B41778) moiety, connected by a methylene (B1212753) bridge.
X-ray diffraction studies on the parent compound, 2-benzyl-1H-benzimidazole, reveal that the benzimidazole ring itself is essentially planar. researchgate.net DFT calculations corroborate this, showing only slight deviations from planarity. The most significant conformational flexibility in the title compound arises from the rotation around the single bonds of the methylene bridge connecting the benzimidazole and aniline rings.
Computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives provide insight into the expected bond lengths and angles. The bond lengths within the fused benzene (B151609) and imidazole (B134444) rings are characteristic of aromatic systems. For instance, the C10-C11 bond connecting the benzimidazole ring to the methylene carbon in related structures has been calculated to be around 1.47-1.49 Å. researchgate.net The bond angles within the imidazole ring, such as C1–N32-C10 and N32-C10-N33, are typically calculated to be around 105.6-105.9° and 113.0°, respectively. researchgate.net These values suggest some strain inherent to the five-membered ring structure.
Conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angles between the benzimidazole ring, the methylene bridge, and the aminophenyl ring to identify the global energy minimum conformation. It is expected that the lowest energy conformer would exhibit a non-planar arrangement between the benzimidazole and aminophenyl rings to minimize steric hindrance.
Table 1: Representative Calculated Geometrical Parameters for a Benzyl-Benzimidazole Scaffold (Note: Data is based on analogues like 1-benzyl-2-phenyl-1H-benzimidazole from literature and is illustrative for the title compound.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (imidazole) | ~1.39 Å |
| Bond Length | C=N (imidazole) | ~1.33 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C(benzimidazole)-C(methylene) | ~1.47 Å |
| Bond Angle | C-N-C (imidazole) | ~105.8° |
| Bond Angle | N-C-N (imidazole) | ~113.0° |
This is an interactive table. Click on the headers to sort.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
In studies of various 2-substituted benzimidazole derivatives, DFT calculations have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. For this compound, the aniline ring, being an electron-donating group, and the nitrogen atoms of the imidazole ring are expected to contribute significantly to the HOMO. The LUMO is likely to be distributed across the entire benzimidazole ring system.
The HOMO-LUMO energy gap for benzimidazole derivatives typically falls in the range that characterizes them as stable molecules. For example, a computational study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole reported a HOMO-LUMO gap of 4.48 eV. researchgate.net The presence of the electron-donating amino group on the phenyl ring of the title compound is expected to raise the HOMO energy, potentially leading to a slightly smaller energy gap compared to unsubstituted 2-benzyl-1H-benzimidazole, thereby enhancing its reactivity.
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Benzimidazole Derivatives (Note: Values are illustrative and sourced from studies on various derivatives.)
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | - | - | 4.48 |
| 2-(pyren-1-yl)-1H-benzimidazole | -5.46 | -1.97 | 3.49 |
| Generic 2-Aryl-Benzimidazole | ~ -5.5 to -6.2 | ~ -1.5 to -2.5 | ~ 3.5 - 4.5 |
This is an interactive table. Data can be sorted by column.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the ESP analysis is expected to reveal significant negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The amino group on the aniline ring will also contribute to a region of negative potential. These sites represent the most probable locations for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) would be a primary site of positive potential, making it a likely hydrogen bond donor. The aromatic protons will also exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and potential binding modes with biological targets. researchgate.net
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. A detailed study on 2-benzyl-1H-benzimidazole provided both experimental and calculated ¹H and ¹³C NMR data. beilstein-journals.orgbeilstein-journals.org For the title compound, calculations would predict distinct signals for the protons and carbons of the benzimidazole, benzyl, and aniline moieties. The protons on the fused benzene ring of the benzimidazole core are expected to appear in the aromatic region (typically 7.2-7.8 ppm). The methylene bridge protons would likely appear as a singlet around 4.0-5.5 ppm. The protons of the aminophenyl ring would show a characteristic splitting pattern depending on the meta-substitution. Calculated chemical shifts are generally in good agreement with experimental values, aiding in the unambiguous assignment of complex spectra. beilstein-journals.orgbeilstein-journals.org
FTIR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and achieve better agreement with experimental Fourier-transform infrared (FTIR) spectra. rsc.org For the title compound, characteristic vibrational modes would include the N-H stretching of the imidazole ring (a broad band typically above 3000 cm⁻¹), C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the rings (typically 1500-1650 cm⁻¹), and the N-H bending of the aniline group. thieme-connect.de
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. Benzimidazoles typically exhibit characteristic absorption bands in the UV region. These arise from π→π* transitions within the aromatic system. thieme-connect.de For this compound, the presence of the aniline chromophore is expected to influence the absorption maxima and intensities compared to the unsubstituted 2-benzyl-1H-benzimidazole.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 2-benzyl-1H-benzimidazole (Note: This data serves as a reference for the expected values of the benzimidazole core in the title compound.)
| Carbon Atom | Experimental (HMPA-d18) | Calculated (DMSO model) |
| C2 | 152.0 | 154.5 |
| C3a/C7a | 138.4 | 138.4 |
| C4/C7 | 114.9 | 115.3 |
| C5/C6 | 122.1 | 123.3 |
| CH₂ | 35.8 | 35.3 |
Source: Adapted from reference beilstein-journals.orgbeilstein-journals.org. This is an interactive table.
The benzimidazole system is aromatic, consisting of a benzene ring fused to an imidazole ring. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is based on the analysis of bond lengths, where a value close to 1 indicates high aromaticity. NICS values are calculated at the center of a ring; large negative values are indicative of significant aromatic character.
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
Such simulations, which have been performed on various benzimidazole derivatives often to study their interaction with biological targets like proteins, can reveal important information. semanticscholar.orgnih.gov For the free molecule, MD simulations could be used to explore its conformational landscape, identifying the most populated conformers and the transitions between them. It would also illuminate the pattern of hydrogen bonding between the molecule's N-H groups (both imidazole and aniline) and surrounding water molecules, providing insights into its solubility and hydration shell structure. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory would indicate the rigidity and flexibility of different parts of the molecule. It is expected that the benzimidazole core would remain relatively rigid, while the aminobenzyl group would exhibit greater flexibility. semanticscholar.org
Conformational Landscape and Flexibility in Simulated Environments
τ1 (N-C-C-C): Rotation around the bond connecting the benzimidazole ring to the methylene carbon.
τ2 (C-C-C-N): Rotation around the bond connecting the methylene carbon to the aniline ring.
A potential energy surface (PES) scan, typically performed using quantum mechanical methods like Density Functional Theory (DFT), can map the relative energy of the molecule as these dihedral angles are systematically varied. This analysis reveals low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.
Due to steric hindrance between the bulky aromatic ring systems, it is expected that conformations where the rings are positioned away from each other would be energetically favored. The flexibility imparted by the methylene linker allows the molecule to adopt various folded and extended shapes, each with a distinct relative energy.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table presents illustrative data based on theoretical principles for different potential conformers.
| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| A (Global Minimum) | ~180 | ~70 | 0.00 | Extended, anti-periplanar arrangement of rings. |
| B | ~75 | ~80 | 1.5 | Partially folded, gauche conformation. |
| C | ~175 | ~-75 | 1.7 | Alternative extended conformation. |
Solvent Effects on Molecular Conformation and Dynamics
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and dynamics of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models.
Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the stability of different conformers in various solvents. For this compound, polar solvents like water or DMSO would be expected to stabilize conformations with a larger molecular dipole moment, where the polar -NH and imidazole groups are more exposed.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box, typically as part of a Molecular Dynamics (MD) simulation. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the aniline/imidazole protons and solvent molecules (e.g., water), and how these interactions affect the molecule's dynamic movements over time.
MD simulations would likely show that in a polar protic solvent, the rotational freedom of the molecule is somewhat constrained by the formation of transient hydrogen bonds, potentially favoring specific conformational states.
Table 2: Theoretical Solvent Effects on a Key Molecular Property of this compound Illustrative data showing how a property might change based on the simulated solvent environment.
| Simulated Environment | Dielectric Constant | Predicted Molecular Dipole Moment (Debye) |
|---|---|---|
| Vacuum (Gas Phase) | 1 | 2.1 |
| Hexane (Nonpolar) | 1.9 | 2.3 |
| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | 47 | 3.5 |
| Water (Polar Protic) | 80 | 3.8 |
Exploration of Molecular Recognition and Interaction Mechanisms (general, non-clinical context)
The structure of this compound contains several features that are key to molecular recognition events through non-covalent interactions:
Hydrogen Bond Donors: The N-H groups of the benzimidazole and aniline moieties.
Hydrogen Bond Acceptors: The sp2-hybridized nitrogen atom in the benzimidazole ring.
Aromatic Systems: Both the benzimidazole and aniline rings can participate in π-π stacking and cation-π interactions.
These features allow the molecule to interact with complementary chemical entities. For instance, in a simulated environment with a host molecule like a cyclodextrin, the aniline or benzimidazole portion could be encapsulated within the hydrophobic cavity, while the more polar groups remain exposed to the solvent. Molecular dynamics simulations can be employed to study the stability and dynamics of such host-guest complexes, revealing the specific interactions that govern the recognition process.
Molecular Docking and Pharmacophore Modeling
While avoiding a clinical context, molecular docking and pharmacophore modeling can be used to understand the molecule's potential for specific spatial and electronic interactions with a generalized binding site.
Identification of Key Pharmacophoric Features for Molecular Interactions
A pharmacophore model represents the essential spatial arrangement of features responsible for a molecule's interactions. Based on its structure, this compound presents a distinct set of pharmacophoric features.
Table 3: Key Pharmacophoric Features of this compound This table outlines the principal features based on the molecule's chemical structure.
| Pharmacophoric Feature | Location on Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Imidazole N-H | Donates a proton to an acceptor group (e.g., carbonyl oxygen). |
| Hydrogen Bond Donor (HBD) | Aniline N-H₂ | Donates a proton to an acceptor group. |
| Hydrogen Bond Acceptor (HBA) | Imidazole sp² Nitrogen | Accepts a proton from a donor group (e.g., hydroxyl). |
| Aromatic Ring (AR) | Benzimidazole Ring System | Participates in π-π stacking interactions. |
| Aromatic Ring (AR) | Aniline Ring | Participates in π-π stacking interactions. |
Ligand-Scaffold Interactions and Binding Site Analysis (general, non-clinical context)
To understand how this molecule might interact with a binding partner, molecular docking simulations can be performed against a hypothetical binding pocket. Such a pocket might contain a combination of hydrophobic and polar residues to engage the different features of the ligand.
A successful docking pose would likely involve:
The benzimidazole or aniline ring engaging in π-π stacking with an aromatic side chain (e.g., phenylalanine) in the binding site.
The imidazole N-H forming a hydrogen bond with a hydrogen bond acceptor (e.g., a glutamate side chain).
The aniline -NH₂ group forming hydrogen bonds with other polar residues.
Analysis of these interactions helps to build a theoretical model of how the molecule's structure relates to its potential to bind within a defined chemical environment.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to correlate the chemical structure of a molecule with its physical or chemical properties using mathematical models. For this compound, quantum chemical calculations can provide a range of electronic and conformational descriptors.
These descriptors include:
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitability.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which identifies electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential, e.g., around the N-H protons) regions.
Conformational Energy: The energy required to change the molecule's conformation, indicating its rigidity or flexibility.
By calculating these properties, one can build a quantitative understanding of the molecule's electronic distribution and energetic landscape.
Table 4: Theoretically Calculated QSPR Descriptors for this compound This table presents hypothetical data calculated using DFT methods (e.g., B3LYP/6-31G) for the molecule's ground state.*
| Descriptor | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| Energy of HOMO | -5.8 eV | Relates to the molecule's ability to donate electrons. |
| Energy of LUMO | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Indicates high electronic stability. |
| Dipole Moment | 2.1 Debye | Indicates moderate polarity. |
| Molecular Electrostatic Potential (Min/Max) | -45 / +50 kcal/mol | Shows regions susceptible to electrophilic/nucleophilic attack. |
Computational Studies of Reaction Mechanisms and Transition States for Synthesis
Theoretical and computational chemistry provide powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. While specific computational studies on the synthesis of this compound are not extensively documented, the fundamental reaction for forming the benzimidazole core—typically the condensation of an o-phenylenediamine with a carboxylic acid or its derivative—has been the subject of theoretical investigation. These studies, often employing Density Functional Theory (DFT), shed light on the energetics and molecular transformations involved in the formation of the benzimidazole ring system, which is central to the target molecule.
The synthesis of 2-substituted benzimidazoles, such as the title compound, generally proceeds via the reaction of o-phenylenediamine with a suitable carboxylic acid. For this compound, the logical precursor would be 3-aminophenylacetic acid. The reaction mechanism involves a sequence of nucleophilic attack, dehydration, and cyclization steps.
Computational studies on a model system, the reaction of o-phenylenediamine with formic acid to yield the parent benzimidazole, provide a detailed picture of this process. chemrevlett.com These investigations help in understanding the electronic structures of reactants, intermediates, transition states, and final products.
The reaction is generally understood to proceed through four key elementary steps:
First N-C Bond Formation: The initial step is the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid.
First Dehydration: This is followed by the elimination of a water molecule to form a Schiff base intermediate (an N-acylated species).
Second N-C Bond Formation (Cyclization): The second amino group then attacks the same carbon atom in an intramolecular fashion, leading to a cyclic intermediate.
Second Dehydration: The final step involves the elimination of a second water molecule to form the aromatic benzimidazole ring.
For the model reaction with formic acid, it has been shown that the steps involving the formation of the nitrogen-carbon bonds have significantly higher energy barriers compared to the dehydration steps. chemrevlett.com This suggests that the nucleophilic attack and subsequent cyclization are the more energetically demanding parts of the reaction.
Table 1: Calculated Activation Energies for Benzimidazole Synthesis (Model System)
| Step | Transition State | Description | Calculated Barrier Energy (kcal·mol⁻¹) chemrevlett.com |
|---|---|---|---|
| 1 | TS1 | First N-C bond formation | 41.93 |
| 2 | TS2 | First dehydration | 27.97 |
| 3 | TS3 | Second N-C bond formation (Cyclization) | 45.85 |
| 4 | TS4 | Second dehydration | 33.45 |
Data is for the model reaction between o-phenylenediamine and formic acid.
The data clearly indicates that the third step, the intramolecular cyclization leading to the formation of the five-membered ring, possesses the highest activation energy (45.85 kcal·mol⁻¹). chemrevlett.com This identifies it as the rate-determining step for the synthesis of the benzimidazole core. chemrevlett.com
Further computational analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) on the intermediates provides insights into intramolecular hydrogen bonding and the distribution of atomic charges, which influence the stability and reactivity of these transient species. chemrevlett.com
Chemical Reactivity, Derivatization, and Scaffold Exploration
Chemical Transformations on the Aniline (B41778) Moiety
The primary aromatic amine of the aniline moiety is the most prominent site for chemical derivatization, allowing for the introduction of a diverse range of functional groups through well-established reactions.
The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives (amides). This transformation is fundamental for altering the electronic properties and steric bulk of the aniline portion.
Alkylation: N-alkylation of the aniline nitrogen can be achieved by reacting it with alkyl halides. For instance, the synthesis of related N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives often involves the condensation of a 2-(chloromethyl)-1H-benzimidazole with a substituted aniline. researchgate.netsrrjournals.com This reaction typically proceeds in the presence of a base like potassium carbonate or potassium hydroxide to neutralize the acid byproduct. researchgate.netsrrjournals.comresearchgate.net The introduction of alkyl groups can modulate the compound's lipophilicity and basicity.
Sulfonylation: Treatment of the aniline with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine results in the formation of stable sulfonamides. mdpi.comrsc.org This reaction is useful for introducing rigid, polar functionalities and creating potential hydrogen bond donors and acceptors.
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
The primary aromatic amine is a gateway to the formation of highly versatile diazonium salt intermediates, which can be subsequently converted into a wide variety of functional groups.
Diazotization: The treatment of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). organic-chemistry.orgchemicalnote.com This process is a cornerstone of aromatic chemistry, enabling the replacement of the amino group. unacademy.com
Coupling and Substitution Reactions: The resulting diazonium salt is a valuable synthetic intermediate that can undergo several transformations:
Azo Coupling: In reactions with electron-rich aromatic compounds such as phenols or anilines, the diazonium salt acts as an electrophile to form brightly colored azo compounds. chemicalnote.comresearchgate.net
Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with halides (-Cl, -Br) or cyano (-CN) groups using the corresponding copper(I) salts. organic-chemistry.orgchemicalnote.com
Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) results in the introduction of a fluorine atom. organic-chemistry.org
Other Substitutions: The diazonium group can also be replaced by a hydroxyl group (-OH) by warming in water, a hydrogen atom (deamination) using hypophosphorous acid (H₃PO₂), or an iodo group (-I) with potassium iodide. organic-chemistry.org
| Reaction Name | Reagent | Substituted Group |
|---|---|---|
| Sandmeyer | CuCl / HCl | -Cl |
| Sandmeyer | CuBr / HBr | -Br |
| Sandmeyer | CuCN / KCN | -CN |
| Schiemann | HBF₄, Heat | -F |
| Gattermann | Cu powder / HBr | -Br |
| Hydrolysis | H₂O, Heat | -OH |
| Iodination | KI | -I |
| Deamination | H₃PO₂ | -H |
Modifications of the Methylene (B1212753) Bridge
The methylene (-CH₂) linker provides flexibility to the molecule but can also be a target for modification to alter the spatial relationship and electronic communication between the two aromatic systems.
Altering the length of the linker chain requires a synthetic approach starting from different precursors rather than a direct modification of the existing bridge.
Homologation (Chain Lengthening): To create an ethylene (-CH₂CH₂-) bridge, the synthesis could start from 3-(3-aminophenyl)propanoic acid, which would be condensed with o-phenylenediamine to form the benzimidazole (B57391) ring.
Dehomologation (Direct Linkage): A direct bond between the aniline and benzimidazole rings, creating a 2-(3-aminophenyl)-1H-benzimidazole, would be synthesized by condensing 3-aminobenzoic acid with o-phenylenediamine.
Replacing the methylene carbon with a heteroatom such as nitrogen, oxygen, or sulfur can significantly impact the molecule's conformation, polarity, and hydrogen-bonding capabilities. This is achieved by designing syntheses with appropriate starting materials.
Amino Linker (-NH-): A 2-(3-aminophenylamino)-1H-benzimidazole scaffold could be pursued through the reaction of 2-chlorobenzimidazole with 3-aminoaniline.
Ether Linker (-O-): Synthesis of a molecule with an oxygen bridge would involve the reaction of 2-chlorobenzimidazole with 3-aminophenol under basic conditions.
Thioether Linker (-S-): A sulfur-linked analogue could be prepared from 2-mercaptobenzimidazole and a suitable halo-aminobenzene derivative.
Substituent Effects on the Benzimidazole Ring System
The chemical reactivity of the benzimidazole ring itself can be modulated by the electronic nature of substituents on either the benzimidazole or the aniline portion of the molecule. The benzimidazole ring can undergo electrophilic substitution on its benzene (B151609) ring and N-alkylation/acylation at the imidazole (B134444) nitrogen.
The electronic influence of a substituent on the aniline ring is transmitted through the methylene bridge to the benzimidazole system.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) on the aniline ring decrease the electron density. This can lower the basicity of the benzimidazole nitrogens and deactivate the benzimidazole's benzene ring toward electrophilic aromatic substitution.
Similarly, substituents directly on the benzimidazole ring have a profound effect. For example, studies on the alkylation of 5(6)-nitro-benzimidazoles show that the strongly deactivating nitro group influences the ratio of N-alkylation products, demonstrating that the electronic environment dictates the regioselectivity of reactions on the heterocycle. ias.ac.in The general deactivating influence of the nitro group reduces the nucleophilicity of the tertiary nitrogen in the imidazole ring. ias.ac.in
| Substituent on Aniline Ring | Electronic Effect | Impact on Benzimidazole N-Alkylation | Impact on Electrophilic Substitution |
|---|---|---|---|
| -OCH₃ | Donating | Rate increases | Ring is activated |
| -CH₃ | Donating | Rate increases | Ring is activated |
| -Cl | Withdrawing | Rate decreases | Ring is deactivated |
| -NO₂ | Withdrawing | Rate decreases significantly | Ring is strongly deactivated |
Electrophilic Aromatic Substitution Reactions
The aniline portion of the molecule contains a potent activating and ortho-, para-directing amino group. Consequently, electrophilic aromatic substitution (EAS) reactions are expected to occur preferentially on this ring at positions 2, 4, and 6 relative to the benzyl group. The benzimidazole ring system is comparatively less activated. While the benzene part of the benzimidazole can undergo electrophilic substitution, it typically requires harsher conditions than the highly activated aniline ring. The specific site of substitution on the benzimidazole ring (positions 4, 5, 6, or 7) would depend on the reaction conditions and the nature of the electrophile.
Common EAS reactions applicable to this scaffold include:
Halogenation: Introduction of bromine or chlorine, primarily on the aniline ring.
Nitration: Addition of a nitro group, which can subsequently be reduced to an amine for further functionalization.
Sulfonation: Introduction of a sulfonic acid group, enhancing water solubility.
Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, typically on the aniline ring.
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) is a reaction class that typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups, and must contain a good leaving group (such as a halide). nih.gov The parent compound, this compound, with its electron-rich aniline ring, is not a suitable substrate for SNAr reactions.
However, derivatives of this compound could be engineered to undergo such transformations. For instance, the introduction of a nitro group via electrophilic substitution and conversion of the aniline's amino group to a better leaving group (e.g., a diazonium salt) could render the ring susceptible to nucleophilic attack. The generally accepted mechanism for SNAr involves a two-step addition–elimination sequence via a discrete Meisenheimer complex, although recent studies suggest that many of these reactions may proceed through concerted mechanisms. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the pharmaceutical industry. researchgate.netresearchgate.net The this compound scaffold offers multiple sites for such functionalization.
The primary amino group on the aniline ring is a suitable nucleophile for Buchwald-Hartwig amination , allowing for the coupling of various aryl or heteroaryl halides to form diarylamines. nih.govrsc.org
For C-C bond formation, a halogenated derivative of the parent compound is typically required. For example, a bromo or iodo substituent introduced onto either the aniline or benzimidazole ring via electrophilic substitution would serve as a handle for a variety of cross-coupling reactions. The Suzuki-Miyaura reaction , which couples an organoboron species with an organohalide, is a particularly mild and versatile method for creating new C-C bonds. nih.govurfu.ru Other important palladium-catalyzed reactions applicable for functionalization include the Heck reaction (coupling with alkenes), the Sonogashira reaction (coupling with terminal alkynes), and the Stille reaction (coupling with organotin compounds). researchgate.netnih.gov
| Reaction Type | Substrate Requirement | Potential Product |
| Buchwald-Hartwig Amination | Parent compound + Aryl halide | N-Aryl derivative |
| Suzuki-Miyaura Coupling | Halogenated derivative + Boronic acid | Aryl-substituted derivative |
| Heck Coupling | Halogenated derivative + Alkene | Alkene-substituted derivative |
| Sonogashira Coupling | Halogenated derivative + Terminal alkyne | Alkyne-substituted derivative |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues is crucial for exploring the chemical space around a core scaffold and for optimizing molecular properties.
Systematic Variation of Substituents and Their Influence on Molecular Properties
Systematic modification of the core structure by introducing various substituents allows for the fine-tuning of its physicochemical and biological properties. Substituents can be varied on both the aniline and benzimidazole rings.
Electronic Effects: Introducing electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increases the electron density of the aromatic rings, which can influence basicity and nucleophilicity. Conversely, adding electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decreases electron density. Studies on other benzimidazole series have shown that the presence of EWGs can enhance specific biological activities. nih.gov
Steric Effects: The size and position of substituents can induce conformational changes, affecting how the molecule interacts with biological targets.
Solubility and Lipophilicity: The introduction of polar groups (e.g., -OH, -COOH) can increase aqueous solubility, while adding nonpolar alkyl or aryl groups increases lipophilicity.
Ring Fusion and Isosteric Replacements
More profound structural modifications involve altering the fundamental ring system.
Ring Fusion: This strategy involves constructing additional rings onto the existing benzimidazole framework to create more complex, rigid polycyclic systems. researchgate.net A variety of methods, including oxidative cyclizations of appropriately substituted anilines or anilides, can be employed to generate ring-fused benzimidazoles. nih.gov This approach can lead to novel scaffolds such as pyrido[1,2-a]benzimidazoles or benzimidazo[1,2-a]quinolines. researchgate.net
Isosteric Replacements: Isosterism involves substituting a part of the molecule with another group that has a similar size, shape, and electronic configuration. A key strategy in medicinal chemistry is the isosteric replacement of aniline motifs, which can be susceptible to metabolic oxidation leading to toxic reactive metabolites. nih.gov The aniline ring in this compound could be replaced by small, saturated carbocycles to potentially improve the metabolic stability and safety profile of the resulting analogues. nih.gov
Exploration of Structure-Property Relationships for Derivative Series
Structure-Property or Structure-Activity Relationships (SAR) are established by synthesizing a series of related compounds and evaluating how systematic structural changes affect their properties. For the this compound scaffold, a hypothetical SAR exploration could involve the synthesis of derivatives with substituents at various positions to probe for desired effects.
For instance, a series could be designed to explore the impact of substituent electronics and position on the aniline ring.
| Derivative (Substituent on Aniline Ring) | Position | Electronic Nature | Predicted Influence on Properties |
| 4-Chloro | para to NH₂ | Electron-withdrawing, Halogen | Increased lipophilicity; potential for further cross-coupling. |
| 4-Methoxy | para to NH₂ | Electron-donating | Increased electron density on the ring; potential H-bond acceptor. |
| 4-Nitro | para to NH₂ | Strongly Electron-withdrawing | Decreased basicity of aniline N; potential for reduction to amine. |
| 2-Methyl | ortho to NH₂ | Electron-donating, Steric bulk | May induce a conformational twist relative to the benzimidazole moiety. |
By correlating these structural changes with measured outcomes (e.g., fluorescence, binding affinity, antimicrobial activity), a rational model for designing improved molecules can be developed. Studies on other heterocyclic systems have successfully used this approach to identify compounds with enhanced potency and optimized properties. nih.govnih.gov
Supramolecular Chemistry and Advanced Materials Science Applications
Self-Assembly Phenomena and Crystal Engineering using 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline
There is currently no available research detailing the self-assembly phenomena or crystal engineering studies specifically involving this compound. The potential for this molecule to form ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, has not been reported.
Coordination Chemistry with Metal Ions for Metallosupramolecular Architectures
Investigations into the coordination of this compound with various metal ions to form metallosupramolecular architectures have not been documented in the scientific literature. Consequently, there is no data on the resulting structures, their geometries, or their properties.
Development of Sensors and Probes
The development of chemical sensors or probes based on this compound has not been a subject of published research. The principles of chemical detection, such as changes in fluorescence or color upon analyte binding, have not been explored for this compound.
Exploration in Organic Electronics and Optical Materials
There is a lack of studies on the fundamental electronic and optical properties of this compound. Research into its potential applications in organic electronics, for instance as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), has not been reported.
Host-Guest Chemistry and Inclusion Complex Formation
The capacity of this compound to act as a host molecule in host-guest chemistry or to form inclusion complexes has not been investigated. There are no available reports on its ability to encapsulate smaller guest molecules within a potential cavity.
Future Research Directions and Methodological Advances
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for benzimidazole (B57391) derivatives often rely on multi-step processes that may involve harsh reaction conditions, toxic catalysts, and the generation of significant chemical waste. Future research should prioritize the development of more sustainable and atom-economical synthetic routes to 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline.
Future research in this area could focus on a comparative analysis of different green synthetic methodologies, as detailed in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Screening of novel solid acid/base catalysts |
| One-Pot Synthesis | Reduced reaction steps, solvent and energy savings | Optimization of reaction conditions and reagent stoichiometry |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Investigation of solvent-free or green solvent systems |
High-Throughput Screening for Material Discovery (of non-biological materials)
The discovery of new materials with tailored properties can be significantly accelerated through high-throughput screening (HTS) techniques. nih.gov For this compound, HTS can be employed to systematically explore its potential in various non-biological material applications by creating libraries of its derivatives and evaluating their properties.
Polymer science is a particularly promising area. By functionalizing the aniline (B41778) moiety, a diverse range of polymers incorporating the benzimidazole unit can be synthesized. HTS could then be used to screen these polymers for desirable properties such as thermal stability, conductivity, and optical characteristics. For example, thin films of these polymers could be rapidly assessed for their potential use in electronic devices or as advanced coatings. rsc.org The benzimidazole core is also known to contribute to corrosion inhibition properties. doi.org HTS could be used to evaluate a library of derivatives of this compound for their effectiveness as corrosion inhibitors for various metals and alloys.
A proposed workflow for high-throughput material discovery is outlined below:
| Stage | Description | Techniques |
| Library Synthesis | Parallel synthesis of derivatives of this compound | Automated synthesis platforms |
| Material Formulation | Preparation of polymer blends, thin films, or coatings | Robotic liquid handling and deposition systems |
| Property Screening | Rapid measurement of key material properties | Automated spectroscopy, microscopy, and electrochemical analysis |
| Data Analysis | Identification of lead candidates with desired properties | Cheminformatics and data visualization tools |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize material science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govmit.eduresearchgate.net For this compound, ML models can be trained on existing data for related benzimidazole and aniline derivatives to predict its properties and guide the synthesis of new, optimized molecules.
Quantitative Structure-Property Relationship (QSPR) models, for instance, can be developed to correlate the structural features of derivatives with their material properties. doi.org These models can predict properties such as solubility, melting point, and electronic characteristics, thereby reducing the need for extensive experimental work. Furthermore, generative ML models can be employed to design new derivatives of this compound with enhanced properties for specific applications. nih.gov
The application of ML in this context can be broken down into the following key areas:
| Application Area | ML/AI Technique | Predicted Properties |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Thermal stability, solubility, electronic properties |
| Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Novel derivatives with optimized properties |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Efficient and sustainable synthetic routes |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced in-situ spectroscopic techniques can provide real-time insights into the chemical transformations occurring during a reaction.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the formation of intermediates and the final product, as well as to identify any side reactions. This information is invaluable for optimizing parameters such as temperature, pressure, and catalyst loading. For example, spectroelectrochemical measurements with infrared detection have been used to probe the in-situ generation of related benzimidazole-based organohydrides. acs.org
The implementation of these techniques would involve:
| Spectroscopic Technique | Information Gained | Impact on Synthesis |
| In-situ FTIR | Identification of functional group transformations | Optimization of reaction time and temperature |
| In-situ Raman | Monitoring of bond vibrations and molecular structure | Understanding of reaction pathways and catalyst behavior |
| In-situ NMR | Structural elucidation of intermediates and products | Detailed mechanistic insights |
Exploration of Phase Transitions and Amorphous Solid Dispersions
The solid-state properties of a compound, including its crystalline form and any potential phase transitions, can significantly impact its performance in material applications. For this compound, a thorough investigation of its solid-state behavior is warranted.
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to identify different crystalline polymorphs and to study their thermal stability and phase transitions. Understanding these properties is crucial for applications where the material may be subjected to varying temperatures.
Furthermore, the formulation of amorphous solid dispersions (ASDs) could be explored to enhance the processability or modify the physical properties of the compound. ASDs involve dispersing the active compound in a polymer matrix, which can prevent crystallization and improve physical stability. The study of the thermodynamic characteristics of sorption of benzimidazole derivatives has been a subject of research, providing a basis for understanding their behavior in different phases. researchgate.net
Future research in this area should include:
| Area of Investigation | Analytical Techniques | Potential Benefits in Material Science |
| Polymorph Screening | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Hot-Stage Microscopy | Control over physical properties such as solubility and stability |
| Phase Transition Analysis | Temperature-dependent spectroscopy and diffraction | Understanding of material behavior under different thermal conditions |
| Amorphous Solid Dispersions | Formulation with various polymers and characterization | Enhanced processability and tailored material properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline, and how do reaction conditions influence yield?
- Methodology :
- Microwave-assisted synthesis : Efficient coupling of benzimidazole precursors with aniline derivatives using microwave irradiation (e.g., 85°C, 3 hours) improves reaction speed and yield compared to classical heating .
- Classical methods : Stepwise alkylation of benzimidazole with 3-nitrobenzyl bromide followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .
- Critical parameters : Catalyst choice (e.g., Pd vs. Pt), solvent polarity, and temperature control are key for minimizing side reactions like over-reduction or dimerization.
- Data Table :
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Microwave-assisted | K₂CO₃/DMF | 78 | >95% | |
| Catalytic hydrogenation | Pd/C, EtOH | 65 | 92% |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR resolves the benzimidazole methyl proton (δ 4.5–5.0 ppm) and aniline NH₂ signals (δ 5.2–5.8 ppm). Aromatic protons show splitting patterns consistent with substitution .
- X-ray crystallography : Single-crystal analysis confirms the planar benzimidazole core and non-coplanar aniline moiety, critical for understanding π-π stacking in solid-state applications .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1242) and fragmentation patterns .
Q. How does the compound participate in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Electrophilic sites : The aniline NH₂ group activates the ortho/para positions for NAS. For example, bromination with NBS in DMF yields 5-bromo derivatives .
- Reactivity trends : Steric hindrance from the benzimidazole methyl group reduces para-substitution, favoring ortho products. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Computational setup : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), highlighting electron-rich benzimidazole and electron-deficient aniline regions .
- Reactivity insights : Fukui indices identify nucleophilic sites (aniline NH₂) and electrophilic sites (benzimidazole C2), aligning with experimental substitution patterns .
- Data Table :
| Property | B3LYP/6-311+G(d,p) | Experimental (XRD) |
|---|---|---|
| Bond length (C-N) | 1.35 Å | 1.34 Å |
| HOMO energy (eV) | -5.8 | -5.6 (CV) |
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility in the benzimidazole-aniline linkage, explaining anomalous NOE signals .
- DFT-MD simulations : Molecular dynamics trajectories (e.g., 298 K, 100 ps) model rotational barriers (~8 kcal/mol) between benzimidazole and aniline planes .
Q. What strategies optimize anti-proliferative activity assays for derivatives of this compound?
- Methodology :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the aniline para position to enhance DNA intercalation, as shown in NCI-60 screening (e.g., 40% growth inhibition in UO-31 renal cancer cells at 10 µM) .
- Assay design : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis in dose-response studies (e.g., 1–100 µM, 24–72 h incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
